[3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(4-imidazol-1-ylphenyl)methanone -

[3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(4-imidazol-1-ylphenyl)methanone

Catalog Number: EVT-5046818
CAS Number:
Molecular Formula: C22H18FN5O
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound is a derivative of tetrahydro-1H-pyrazolo[4,3-c]pyridine. The study primarily focused on its molecular conformation and hydrogen bonding behavior. []

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: Similar to the previous compound, this derivative also focuses on the conformational analysis and intermolecular interactions of the tetrahydro-1H-pyrazolo[4,3-c]pyridine system. []

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound belongs to the tetrahydro-1H-pyrazolo[4,3-c]pyridine class, investigated for its conformational preferences and hydrogen bonding patterns. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound represents a variation in the pyrazolopyridine core structure, featuring a pyrazolo[3,4-b]pyridine scaffold. []

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Compound 13g)

Compound Description: This compound, identified as a lead compound in the study, demonstrated promising activity against ESKAPE pathogens, exceeding the potency of the known antimicrobial agent nitrofurantoin. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective TLR7/8 antagonist identified as a potential therapeutic for systemic autoimmune diseases. It shows promising in vivo activity and is currently in Phase 2 clinical trials for Sjögren's syndrome and mixed connective tissue disease. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

Compound Description: This compound is a selective and orally available cathepsin S inhibitor. It exhibits high affinity for human cathepsin S and shows potential as an immunosuppressive agent. []

1-(4-Amino-3-methylphenyl)methyl-5-diphenyl-acetyl-4,5,6,7-tetrahydro-1H-imidazol[4,5-c]pyridine-6-carboxylic acid (PD 123177)

Compound Description: PD 123177 acts as a prototypical antagonist for the Angiotensin II receptor subtype AT2. [, ]

2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl) methyl] imidazole (Losartan)

Compound Description: Losartan serves as a prototypical antagonist for the Angiotensin II receptor subtype AT1. [, ]

4'-[(2-n-Butyl-6- cyclohexylaminocarbonylamino-benzimidazole-1-yl)-methyl] biphenyl-2-carboxylic acid (BIBS 39)

Compound Description: BIBS 39 demonstrates moderate selectivity for AT1 over AT2 receptors (ratio of 17:1) as an Angiotensin II receptor antagonist. []

2-n-Butyl-1-[4-(6-carboxy-2,5-dichlorobenzoylamino)-benzyl]-6-N-(methylaminocarbonyl)-n-pentylaminobenzimidazole (BIBS 222)

Compound Description: BIBS 222 exhibits a higher selectivity for AT1 over AT2 receptors (ratio of 37:1) compared to BIBS 39, showcasing an improvement in developing selective Angiotensin II receptor antagonists. []

1-(4-Methoxyphenyl)-6-(4-(2-methyl-1-(2-oxopiperidin-1-yl)propan-2-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Compound 2)

Compound Description: Compound 2 is identified as a potential small-molecule inhibitor with possible anti-cancer properties. []

6-(4-(1-Aminocyclopropyl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Compound 3)

Compound Description: Compound 3 is another example of a potential small-molecule inhibitor with possible anti-cancer properties. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Compound 4)

Compound Description: Compound 4 belongs to a group of small-molecule inhibitors with potential anti-cancer properties, highlighting the exploration of pyrazolopyridine derivatives for this purpose. []

1-Cyclopentyl-3-ethyl-6-(4-methoxyphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one (Compound 5)

Compound Description: Compound 5 represents another structural variation within the pyrazolopyridine family investigated for potential anti-cancer activity. []

6-(4-(Aminomethyl)phenyl)-3-(4-methoxyphenyl)-1-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one (Compound 6)

Compound Description: Compound 6 is part of a series of pyrazolopyridine derivatives investigated for their potential anti-cancer properties. []

Properties

Product Name

[3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(4-imidazol-1-ylphenyl)methanone

IUPAC Name

[3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(4-imidazol-1-ylphenyl)methanone

Molecular Formula

C22H18FN5O

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C22H18FN5O/c23-17-3-1-2-16(12-17)21-19-13-27(10-8-20(19)25-26-21)22(29)15-4-6-18(7-5-15)28-11-9-24-14-28/h1-7,9,11-12,14H,8,10,13H2,(H,25,26)

InChI Key

PJCYQUHSNKQGPS-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1NN=C2C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)N5C=CN=C5

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)N5C=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.